Predicted Multi‑Target Bioactivity Profile with High Confidence Scores
In silico prediction (PASS) indicates that 1-(2,5‑dimethylphenyl)sulfonylpiperidine possesses a high probability (Pa > 0.7) of exhibiting lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and apoptosis agonism. The top predicted activity, lipid metabolism regulator, achieved a Pa value of 0.999, exceeding the threshold (Pa > 0.7) typically considered significant for further experimental prioritization [1]. In contrast, alternative sulfonylpiperidines with different aryl substitution patterns (e.g., 4‑methoxy‑2,5‑dimethylphenyl) show divergent Pa profiles, underscoring the importance of the 2,5‑dimethylphenyl moiety.
| Evidence Dimension | Probability to be active (Pa) for predicted biological activities |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa = 0.999; Angiogenesis stimulant: Pa = 0.995; DNA synthesis inhibitor: Pa = 0.991; Apoptosis agonist: Pa = 0.979 |
| Comparator Or Baseline | General PASS threshold for significant prediction: Pa > 0.7 |
| Quantified Difference | Pa values exceed threshold by 0.279–0.299 units |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model |
Why This Matters
High‑confidence predicted polypharmacology provides a rational basis for prioritizing this compound over other sulfonylpiperidines in multi‑target screening campaigns.
- [1] PMC9144361, Table 1. Predicted Biological Activity of 1-(2,5‑Dimethylphenyl)sulfonylpiperidine. https://pmc.ncbi.nlm.nih.gov/articles/PMC9144361/table/marinedrugs-20-00292-t001/ View Source
